molecular formula C6H7N3O3 B1330610 1-(2,3-Epoxypropyl)-2-nitroimidazole CAS No. 13551-90-1

1-(2,3-Epoxypropyl)-2-nitroimidazole

Cat. No.: B1330610
CAS No.: 13551-90-1
M. Wt: 169.14 g/mol
InChI Key: SYFMSLVOHQZYEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Epoxypropyl)-2-nitroimidazole is a useful research compound. Its molecular formula is C6H7N3O3 and its molecular weight is 169.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 342688. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosensitization in Hypoxic Cells

1-(2,3-Epoxypropyl)-2-nitroimidazole and its derivatives have been extensively studied as potential radiosensitizers, especially for hypoxic mammalian cells. These compounds show the ability to enhance the efficacy of radiotherapy in hypoxic (oxygen-deficient) tumor tissues, which are often more resistant to conventional therapies. For instance, a series of 1-(hydroxyaminoalkyl)-substituted nitroimidazoles, synthesized via intermediates derived from nitroimidazole, demonstrated significant hypoxic cell radiosensitizing abilities. They were tested for their cytotoxicity and radiosensitizing potential using Chinese hamster V79 cells and showed activity comparable to other clinically evaluated compounds like misonidazole (Ahmed, Stratford, & Jenkins, 1986).

Development of Novel Radiosensitizers

Another research focused on synthesizing new 2-nitroimidazole nucleosides as radiosensitizers. These compounds were designed to reduce neurotoxicity and enhance therapeutic efficacy. One of the synthesized compounds, 1-(2',3'-dideoxy-alpha-D-erythro-hex-2'-enopyranosyl)-2-nitroimidazole, was found to be more effective than misonidazole as a radiosensitizer, highlighting the potential for further development of nitroimidazole-based therapeutic agents (Sakaguchi, Larroquette, & Agrawal, 1983).

Chemistry and Reductive Metabolism

The reductive metabolism of nitroimidazoles, including derivatives like this compound, is a key area of interest due to its implications in radiosensitization and other biological effects. These effects include cytotoxicity, mutagenicity, and antimicrobial actions, all of which are influenced by the compound's reductive products. The diverse reductive products formed by these compounds can react with biological molecules, playing a significant role in their overall mechanism ofaction and efficacy (Rauth, 1984).

Hypoxia-Activated Anticancer Drugs

The development of hypoxia-activated prodrugs based on 2-nitroimidazole reduction is another significant application. These prodrugs, when activated under hypoxic conditions, demonstrate enhanced cytotoxicity towards cancer cells compared to their potency under aerobic conditions. A notable compound in this category, TH-302, showed promising antitumor activity in vivo and is being evaluated clinically. Such developments underscore the potential of nitroimidazole derivatives in targeted cancer therapy (Duan et al., 2008).

Imaging and Detection of Hypoxia

The ability of nitroimidazole derivatives to act as probes for detecting hypoxia in tumors is another important application. These compounds, by forming adducts with proteins in hypoxic environments, can be used to investigate tissue and tumor hypoxia. This ability is crucial for diagnosing and understanding the hypoxic status of tumors, which is essential for effective cancer treatment planning and evaluation (Wang et al., 2020).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, many nitroimidazole antibiotics work by being selectively taken up by anaerobic bacteria and protozoans, then reduced by nitroreductase enzymes present in these organisms, causing DNA damage .

Safety and Hazards

The safety and hazards of a compound depend on its structure and reactivity. Epoxides are generally considered to be irritants and can cause damage to the eyes and skin. They may also be harmful if inhaled or ingested .

Future Directions

The future directions for research on “1-(2,3-Epoxypropyl)-2-nitroimidazole” would depend on its potential applications. Given the presence of the reactive epoxy group and the biologically active nitroimidazole group, it could be interesting to explore its use in the development of new pharmaceuticals or materials .

Properties

IUPAC Name

2-nitro-1-(oxiran-2-ylmethyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c10-9(11)6-7-1-2-8(6)3-5-4-12-5/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFMSLVOHQZYEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CN2C=CN=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60319241
Record name 1-(2,3-Epoxypropyl)-2-nitroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60319241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13551-90-1
Record name NSC342688
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=342688
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2,3-Epoxypropyl)-2-nitroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60319241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13551-90-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Nitroimidazole (1 molar equivalent) in acetone was mixed with epichlorohydrin (1.1 molar equivalent) and potassium carbonate (0.001 molar equivalent). The mixture was refluxed overnight and taken to dryness in vacuo to give 1-(2-hydroxy-3-chloropropyl)-2-nitroimidazole. 1-(2-Hydroxy-3-chloropropyl)-2-nitroimidazole is taken up in ethyl acetate and mixed with an equal volume of 10% aqueous sodium hydroxide with vigorous stirring for 1 hour at room temperature. The ethyl acetate layer was washed with water, dried over anhydrous sodium sulfate and taken to dryness to give 1-(2,3-epoxypropyl)-2-nitroimidazole. 1-(2,3-epoxypropyl)-2-nitroimidazole (1 molar equivalent) dissolved in acetone was mixed with N′-1,1,1,3,3,3-hexafluoroisopropylpiperazine (1.1 molar equivalent) and the solution refluxed overnight. The reaction solution was taken to dryness in vacuo to give 1-(2-hydroxy-3-(N′-1,1,1,3,3,3-hexafluoroisopropylpiperazino)-2-nitroimidazole (XVI) that was recrystallized from ethanol. The chemical intermediate, N′-1,1,1,3,3,3-hexafluoroisopropylpiperazine, was prepared by heating 1,1,1,3,3,3-hexafluoroisopropyl bromide (1.0 molar equivalent) and piperazine (1.1 molar equivalent) at reflux in ethanol overnight. The chemical intermediate 1,1,1,3,3,3-hexafluoroisopropyl bromide was prepared by reacting commercially available 1,1,1,3,3,3-hexafluoroisopropyl alcohol (1 molar equivalent) with phosphorus tribromide (0.33 molar equivalent) in ethyl ether overnight at room temperature.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-Epoxypropyl)-2-nitroimidazole
Reactant of Route 2
Reactant of Route 2
1-(2,3-Epoxypropyl)-2-nitroimidazole
Reactant of Route 3
Reactant of Route 3
1-(2,3-Epoxypropyl)-2-nitroimidazole
Reactant of Route 4
Reactant of Route 4
1-(2,3-Epoxypropyl)-2-nitroimidazole
Reactant of Route 5
1-(2,3-Epoxypropyl)-2-nitroimidazole
Reactant of Route 6
1-(2,3-Epoxypropyl)-2-nitroimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.